molecular formula C7H16ClN3 B1451228 4-Methyl-piperidine-1-carboxamidine hydrochloride CAS No. 1185133-68-9

4-Methyl-piperidine-1-carboxamidine hydrochloride

Cat. No. B1451228
M. Wt: 177.67 g/mol
InChI Key: AZNOAFHPTPQUBL-UHFFFAOYSA-N
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Description

4-Methyl-piperidine-1-carboxamidine hydrochloride is a chemical compound with the CAS Number: 1185133-68-9 . It has a molecular weight of 177.68 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-1-piperidinecarboximidamide hydrochloride . The InChI code for this compound is 1S/C7H15N3.ClH/c1-6-2-4-10 (5-3-6)7 (8)9;/h6H,2-5H2,1H3, (H3,8,9);1H .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methyl-piperidine-1-carboxamidine hydrochloride are not available, 4-Methylpiperidine, a related compound, has been used as a deprotecting reagent for the removal of Fmoc group from amino acids during solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-piperidine-1-carboxamidine hydrochloride include a molecular weight of 177.68 . More detailed properties were not found in the sources I accessed.

Scientific Research Applications

  • Anticancer Applications

    • Summary : Piperidine, a heterocyclic moiety, has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
    • Methods : Piperidine can be used alone or in combination with other drugs . It regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
    • Results : Piperidine leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
  • Treatment of Colon Cancer

    • Summary : Amino-4-(1-piperidine) pyridine has been used in the treatment of DLD-1 and HT29 cells to down-regulate EMT .
    • Methods : Western blot was evaluated in the vimentin expression at 72 h of treatment with 40, 50 and 100 µM of 2-amino-4-(1-piperidine) pyridine and suppressed in colon cancer cells .
    • Results : The treatment resulted in the suppression of vimentin expression in colon cancer cells .

Safety And Hazards

The safety information available indicates that 4-Methyl-piperidine-1-carboxamidine hydrochloride is an irritant . A related compound, Piperidine, is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-methylpiperidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3.ClH/c1-6-2-4-10(5-3-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNOAFHPTPQUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-piperidine-1-carboxamidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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